molecular formula C8H8F2N2O2 B562013 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide CAS No. 887354-60-1

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide

Cat. No.: B562013
CAS No.: 887354-60-1
M. Wt: 202.161
InChI Key: GNDJRERNXNTLQZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide is a chemical compound with the molecular formula C8H8F2N2O2. It is known for its applications in proteomics research and has a molecular weight of 202.158 g/mol . This compound is characterized by the presence of fluorine atoms, a hydroxyl group, and a pyridyl ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide involves several steps, typically starting with the preparation of the pyridyl ring followed by the introduction of fluorine atoms and the hydroxyl group. The reaction conditions often require specific reagents and catalysts to ensure the correct placement of functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The hydroxyl group and pyridyl ring also play crucial roles in the compound’s activity by facilitating interactions with various biological molecules .

Comparison with Similar Compounds

2,2-Difluoro-3-hydroxy-(3-pyridyl)propionyl Amide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDJRERNXNTLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C(C(=O)N)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661924
Record name 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-60-1
Record name 2,2-Difluoro-3-hydroxy-3-(pyridin-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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